N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a nonafluoropentanamide moiety. This compound is known for its unique chemical properties, including high reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can be achieved through several methods. One common approach involves the amidation reaction between 3-(dimethylamino)-1-propylamine and a suitable ester or acid chloride of nonafluoropentanoic acid. The reaction is typically carried out in the presence of a catalyst such as lead acetate, which enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale amidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of less toxic and more cost-effective reactants, such as esters instead of acid chlorides, is preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Polymerization: The compound can undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Catalysts: Lead acetate is commonly used as a catalyst in amidation reactions.
Major Products
The major products formed from the reactions of this compound include various substituted amides and polymers with specific functional properties .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to specific physiological conditions .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but lacks the nonafluoropentanamide moiety.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains a longer alkyl chain, resulting in different physical and chemical properties.
Uniqueness
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its nonafluorinated structure, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
153339-13-0 |
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Molecular Formula |
C4F9C(O)NHCH2CH2CH2N(CH3)2 C10H13F9N2O |
Molecular Weight |
348.21 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C10H13F9N2O/c1-21(2)5-3-4-20-6(22)7(11,12)8(13,14)9(15,16)10(17,18)19/h3-5H2,1-2H3,(H,20,22) |
InChI Key |
LSTORYFJUHQATM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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